
Madagascosid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Madagascosid is a naturally occurring compound found in certain plant species It has garnered significant interest due to its potential therapeutic properties and diverse applications in various scientific fields
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Madagascosid involves several steps, typically starting with the extraction of the compound from its natural sources. The extraction process often employs solvents such as ethanol or methanol. Once extracted, the compound undergoes purification through techniques like chromatography to isolate this compound in its pure form.
Industrial Production Methods
Industrial production of this compound may involve large-scale extraction from plant materials, followed by purification processes. Advanced techniques such as supercritical fluid extraction and high-performance liquid chromatography (HPLC) are commonly used to ensure high yield and purity of the compound.
化学反応の分析
Types of Reactions
Madagascosid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups, typically under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Hydrochloric acid, sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.
科学的研究の応用
Madagascosid has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.
Industry: Utilized in the development of pharmaceuticals, nutraceuticals, and cosmetic products.
類似化合物との比較
Madagascosid can be compared with other similar compounds, such as:
Madecassic Acid: Both compounds exhibit anti-inflammatory and antioxidant properties, but this compound has a broader range of applications.
Asiaticoside: Similar in structure and function, but this compound is often preferred for its higher potency and efficacy in certain applications.
特性
| 59284-73-0 | |
分子式 |
C30H46O7 |
分子量 |
518.7 g/mol |
IUPAC名 |
3-[(3S,5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-3-[(4S,5S,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
InChI |
InChI=1S/C30H46O7/c1-17-27(32)24(34-4)15-26(36-17)37-20-7-10-28(2)19(14-20)5-6-23-22(28)8-11-29(3)21(9-12-30(23,29)33)18-13-25(31)35-16-18/h13,17,19-24,26-27,32-33H,5-12,14-16H2,1-4H3/t17-,19-,20+,21-,22+,23-,24+,26?,27+,28+,29-,30+/m1/s1 |
InChIキー |
YBZZSZQZDODUAA-YESYYMGBSA-N |
異性体SMILES |
C[C@@H]1[C@@H]([C@H](CC(O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)C)OC)O |
正規SMILES |
CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 4-(7-acetyloxy-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B13764139.png)

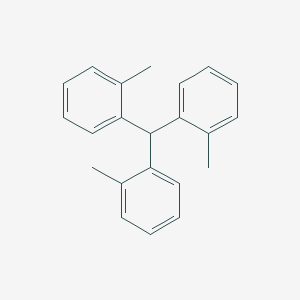
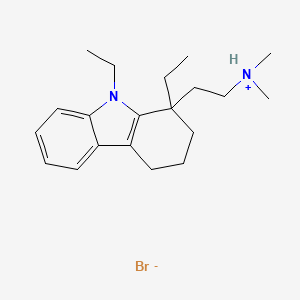
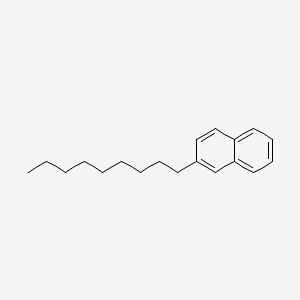




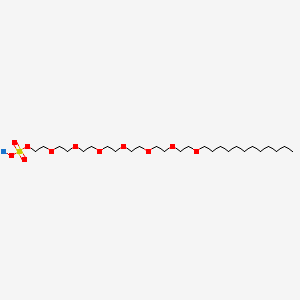
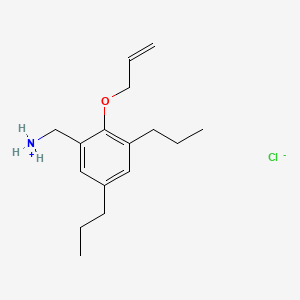
![O-[fluoro-(2,3,4,5-tetrafluorophenyl)methyl]hydroxylamine](/img/structure/B13764194.png)
